molecular formula C22H20N2O2 B4138295 [1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL

[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL

Cat. No.: B4138295
M. Wt: 344.4 g/mol
InChI Key: YVKUTTUKTCLSGL-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-1H-benzimidazol-2-ylmethanol: is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-1H-benzimidazol-2-ylmethanol typically involves the condensation of o-phenylenediamine with phenoxyacetic acid under acidic conditions to form the benzimidazole core. This is followed by the introduction of the phenylmethanol group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the benzimidazole core to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-phenoxyethyl)-1H-benzimidazol-2-ylmethanol) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, 1-(2-phenoxyethyl)-1H-benzimidazol-2-ylmethanol) is investigated for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound is no exception.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and application.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-1H-benzimidazol-2-ylmethanol) involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The phenoxyethyl and phenylmethanol groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol
  • [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethanol
  • [1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propane

Uniqueness

What sets 1-(2-phenoxyethyl)-1H-benzimidazol-2-ylmethanol) apart from similar compounds is its unique combination of substituents. The presence of both phenoxyethyl and phenylmethanol groups provides a distinct chemical environment that can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-(2-phenoxyethyl)benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)24(22)15-16-26-18-11-5-2-6-12-18/h1-14,21,25H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKUTTUKTCLSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL

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